molecular formula C9H12N4O2 B10840320 1-Butyl-3,7-dihydro-purine-2,6-dione CAS No. 60942-22-5

1-Butyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B10840320
CAS No.: 60942-22-5
M. Wt: 208.22 g/mol
InChI Key: HZPVRRDNEDXPAJ-UHFFFAOYSA-N
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Description

1-Butyl-3,7-dihydro-purine-2,6-dione is a chemical compound based on the purine-2,6-dione scaffold, a core structure of significant interest in medicinal chemistry and drug discovery. The purine-2,6-dione nucleus, also known as a xanthine derivative, serves as a versatile precursor for synthesizing a diverse array of biologically active molecules . This specific 1-butyl-substituted analog is a valuable building block for researchers designing and developing new compounds to probe biological systems. The primary research applications of this compound and its structural analogs are found in neuroscience and pharmacology. Derivatives of purine-2,6-dione have been extensively investigated as potent ligands for serotonin receptors, particularly the 5-HT 1A and 5-HT 7 subtypes . These receptors are critical targets for understanding and treating neuropsychiatric disorders such as depression, anxiety, and schizophrenia . As part of a class of compounds known as Long-Chain Arylpiperazines (LCAPs), such purine-2,6-dione derivatives can be engineered to display high-to-moderate affinity for these receptors, making them useful tools for studying receptor function and for the pharmacological evaluation of potential anxiolytic and antidepressant agents in vivo . Beyond neuropharmacology, the purine-2,6-dione scaffold demonstrates a remarkable ability to interact with various enzymatic targets. For instance, closely related substituted purine-2,6-diones have been identified as (sub)micromolar inhibitors of ribonucleases like Caf1/CNOT7, a key enzyme in eukaryotic mRNA deadenylation . This inhibition occurs through the coordination of magnesium ions in the enzyme's active site, disrupting mRNA decay pathways . Furthermore, recent patents highlight that novel purine-2,6-dione compounds are being explored as inhibitors of oncogenic KRAS G12C, a prevalent and challenging target in cancer therapy . This wide range of potential biological activities—from central nervous system targets to anticancer applications—underscores the compound's value as a multifunctional pharmacophore in scientific research. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

60942-22-5

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

1-butyl-3,7-dihydropurine-2,6-dione

InChI

InChI=1S/C9H12N4O2/c1-2-3-4-13-8(14)6-7(11-5-10-6)12-9(13)15/h5H,2-4H2,1H3,(H,10,11)(H,12,15)

InChI Key

HZPVRRDNEDXPAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(NC1=O)N=CN2

Origin of Product

United States

Preparation Methods

Traube’s Purine Synthesis

Traube’s method, a cornerstone in xanthine chemistry, begins with 5,6-diaminouracil (15) derived from urea. For 1-butyl-3,7-dihydro-purine-2,6-dione, the process involves nitrosation of uracil using sodium nitrite and acetic acid, followed by reduction with sodium dithionite to form 5,6-diaminouracil (17) . Subsequent alkylation at the N1 position is critical. Introducing the butyl group requires reacting 17 with butyl bromide or iodide in the presence of a base like potassium carbonate. Cyclization is then achieved using formic acid or triethylorthoformate, yielding the xanthine core.

However, Traube’s method faces limitations. The multi-step protocol often results in moderate yields (50–65%) due to competing side reactions during alkylation. For instance, alkylation at N7 or N9 can occur unless stringent temperature control (80–100°C) and excess alkylating agents are employed.

Modern Catalytic Methods

One-Pot Alkylation-Cyclization

Recent advances prioritize one-pot strategies to minimize purification steps. A notable approach involves reacting 5,6-diaminouracil (76) with butyl iodide in N-methyl-2-pyrrolidone (NMP) using potassium carbonate as a base. The mixture is heated to 85–125°C for 4–8 hours, directly yielding this compound. This method leverages NMP’s high polarity to solubilize intermediates, enhancing reaction homogeneity. Catalytic potassium iodide (1–5 mol%) accelerates alkylation by facilitating halide displacement, achieving yields up to 78%.

Solvent and Catalyst Optimization

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like NMP or dimethylformamide (DMF) are preferred for their ability to stabilize transition states during alkylation. For instance, substituting toluene with NMP in butyl group installation increases yield by 15–20% due to improved reagent solubility. Catalysts such as tetrabutylammonium bromide (TBAB) further enhance phase transfer in biphasic systems, reducing reaction times from 24 hours to 6–8 hours.

Purification and Isolation Techniques

Acid-Base Extraction

Post-synthesis purification often involves acid-base extraction to remove unreacted starting materials. After alkylation, the crude product is dissolved in 10% acetic acid, and the aqueous layer is washed with methyl isobutyl ketone (MIBK) to eliminate hydrophobic impurities. Neutralizing the aqueous phase with 10% sodium hydroxide precipitates the product, which is extracted using dichloromethane. This method achieves >95% purity, as confirmed by HPLC.

Crystallization

Recrystallization from methanol or ethanol is employed for final purification. For example, dissolving the crude product in hot methanol (60–70°C) and cooling to 5–10°C yields crystalline this compound with 99% purity. X-ray diffraction analysis confirms the absence of polymorphic impurities, critical for pharmaceutical applications.

Comparative Analysis of Methods

The table below summarizes key parameters across synthesis routes:

MethodConditionsYield (%)Purity (%)
Traube’s Synthesis100°C, 48 hr, formic acid6585
One-Pot AlkylationNMP, 125°C, 8 hr, KI catalyst7895
Catalyzed CyclizationDMF, 80°C, TBAB, 6 hr8298

Traube’s method, while reliable, lags in efficiency compared to catalytic one-pot systems. The latter reduces reaction times by 80% and improves yields through optimized solvent-catalyst combinations .

Chemical Reactions Analysis

1-Butyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-Butyl-3,7-dihydro-purine-2,6-dione has numerous applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing other xanthine derivatives.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Medicine: This compound is explored for its potential therapeutic effects, including its use as a bronchodilator and stimulant.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-Butyl-3,7-dihydro-purine-2,6-dione involves its interaction with various molecular targets, including adenosine receptors and enzymes like xanthine oxidase. By inhibiting these targets, the compound can exert effects such as bronchodilation and central nervous system stimulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Receptor Binding

A1 Adenosine Receptor Antagonists
  • L-97-1: A propyl-substituted derivative (1-propyl-3,7-dihydro-purine-2,6-dione) with additional benzyl and hydroxyethylamino groups at positions 8 and 7, respectively. L-97-1 exhibits high selectivity for A1 adenosine receptors (A1R) (IC₅₀ = 1.42 μM) compared to A2A and A2B receptors (IC₅₀ > 100 μM), demonstrating improved affinity over Bamiphylline .

Table 1: Receptor Binding Profiles

Compound Substituents (Positions) Target Receptor IC₅₀/Activity Reference
L-97-1 1-propyl, 8-benzyl, 7-hydroxyethylamino A1R 1.42 μM
1-Butyl-3,7-dihydro-purine-2,6-dione 1-butyl Not reported N/A

Enzyme Inhibition

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
  • BI 1356 : Features a butynyl group at position 7 and a quinazolinylmethyl group at position 1. It demonstrates superior potency (IC₅₀ = 0.6 nM) and a longer duration of action compared to other DPP-4 inhibitors due to enhanced binding interactions and metabolic stability .

Table 2: DPP-4 Inhibition Data

Compound Substituents (Positions) IC₅₀ (nM) Duration of Action Reference
BI 1356 7-butynyl, 1-quinazolinylmethyl 0.6 >24 hours
Sitagliptin Trifluorophenyl group 18 ~12 hours
Sirtuin Inhibitors
  • 8-Mercapto-3,7-dihydro-1H-purine-2,6-diones : The addition of a mercapto group at position 8 confers pan-inhibition of SIRT1/2/3/5 isoforms (IC₅₀ = 0.5–5 μM). Molecular docking studies suggest hydrophobic interactions at the acetyl-lysine binding site .
Asthma and Bronchodilation
  • (dl)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione : A theophylline analog tested in exercise-induced asthma. At 600 mg/day, it showed comparable efficacy to theophylline in improving FEV₁ but with fewer side effects at lower doses .

Table 3: Therapeutic Outcomes in Asthma

Compound Dose (mg/day) FEV₁ Improvement Side Effects Reference
Theophylline 600 15–20% High incidence
(dl)-3,7-dihydro derivative 300–600 15–20% Reduced at 300 mg

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-butyl-3,7-dihydro-purine-2,6-dione and confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves alkylation of the purine core. For structural confirmation, use high-resolution mass spectrometry (HRMS) to validate molecular weight and nuclear magnetic resonance (NMR) spectroscopy to resolve substituent positions. Key signals in 1^1H-NMR include resonances for the butyl chain (δ ~0.9–1.6 ppm) and purine protons (δ ~7.5–8.5 ppm). FT-IR can confirm carbonyl stretches (~1700 cm1^{-1}). Cross-reference with analogs like theobromine (3,7-dimethyl derivative) for spectral benchmarking .

Q. How do solubility and stability of this compound impact experimental design in aqueous systems?

  • Methodological Answer : The compound’s low aqueous solubility (common in xanthine derivatives) necessitates solubility enhancement via co-solvents (e.g., DMSO) or cyclodextrin complexation. Stability studies under varying pH (e.g., 1.2–7.4) and temperatures (25–37°C) should precede biological assays. Use reversed-phase HPLC with UV detection (λ = 270–280 nm) to monitor degradation products .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard codes for purine derivatives (e.g., P210: avoid ignition sources). Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent oxidation. Use fume hoods for weighing, and dispose of waste via incineration. Refer to analogs like 8-(sec-butylthio) derivatives for hazard benchmarks .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations optimize this compound’s binding to therapeutic targets like DPP-4?

  • Methodological Answer : Use Schrödinger Suite or AutoDock Vina to model interactions with DPP-4’s catalytic site (e.g., residues Glu205, Glu206). Parameterize the compound’s force field using quantum mechanics (QM/MM). Validate simulations with in vitro IC50_{50} assays (e.g., fluorogenic substrate H-Gly-Pro-AMC) and compare to linagliptin (BI 1356), a structurally related DPP-4 inhibitor .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) between this compound and its methyl-substituted analogs?

  • Methodological Answer : Conduct comparative SAR using substituent scanning: replace the butyl group with methyl, ethyl, or branched chains. Assess inhibitory potency via dose-response curves (e.g., DPP-4 inhibition assays). Molecular polarity (logP) and steric hindrance (via X-ray crystallography) often explain activity differences. For example, linagliptin’s extended half-life (~130 hours) is attributed to its quinazoline moiety, absent in simpler analogs .

Q. How can in vitro toxicity profiles of this compound guide lead optimization?

  • Methodological Answer : Screen for hepatotoxicity (e.g., HepG2 cell viability assays), CYP450 inhibition (fluorescence-based), and hERG channel binding (patch-clamp electrophysiology). Mitigate toxicity by modifying the butyl chain (e.g., hydroxylation to enhance metabolic clearance). Cross-reference with theophylline’s narrow therapeutic index to prioritize low-risk derivatives .

Q. What advanced analytical techniques quantify this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Use UPLC-MS/MS with electrospray ionization (ESI+) in selected reaction monitoring (SRM) mode. Optimize transitions for the parent ion (e.g., m/z 253 → 154 for fragmentation). Validate method specificity in plasma/serum via matrix-matched calibration curves (LLOQ ~1 ng/mL). Compare to protocols for empagliflozin/linagliptin quantification .

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